molecular formula C17H11ClN2OS2 B2990453 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 330201-95-1

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2990453
CAS No.: 330201-95-1
M. Wt: 358.86
InChI Key: WRLWJDDDDBHKPW-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound provided for research and development purposes. This chemical features a benzothiophene core linked to a methyl-substituted benzothiazole ring via a carboxamide bridge, a structural motif common in medicinal chemistry. The benzothiophene and benzothiazole pharmacophores are recognized for their wide spectrum of biological activities. Scientific literature indicates that such hybrid structures are of significant interest in early-stage drug discovery, particularly in the development of antimicrobial agents against resistant pathogens and exploration of anti-inflammatory and analgesic applications . Researchers utilize this compound as a key intermediate or target molecule in the synthesis of novel heterocyclic compounds for pharmacological screening. Its structure makes it a valuable candidate for in silico docking studies, DFT (Density Functional Theory) exploration of chemical reactivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction to evaluate potential drug-likeness . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS2/c1-9-5-4-8-12-14(9)19-17(23-12)20-16(21)15-13(18)10-6-2-3-7-11(10)22-15/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLWJDDDDBHKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common approach is the cyclization of 2-aminothiophene derivatives with chloroacetic acid under acidic conditions. Subsequent steps may include chlorination, methylation, and amidation reactions to introduce the necessary functional groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, such as nitro, amino, or hydroxyl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The benzothiophene-2-carboxamide scaffold is highly modular, with biological activity heavily influenced by substituents on the carboxamide nitrogen and the benzothiophene core. Below is a detailed comparison with key analogs:

Substituent Variations on the Carboxamide Nitrogen

SAG Derivatives
  • SAG (3-chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-1-benzothiophene-2-carboxamide): Structure: Replaces the benzothiazole group with a trans-4-(methylamino)cyclohexyl and a 3-(pyridin-4-yl)benzyl substituent. Activity: A potent SMO agonist with enhanced efficacy in GLI activation compared to the parent compound. Used in high-throughput screening due to robust ciliary translocation of SMO . Molecular Weight: ~523 g/mol (estimated).
Aromatic and Heteroaromatic Substitutions
  • 3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide ():

    • Structure : Features a 4-methylphenyl group instead of benzothiazole.
    • Activity : Lacks SMO agonist activity but serves as a precursor for antimicrobial metal complexes (e.g., Cu(II), Co(II)) .
    • Molecular Weight : 301.79 g/mol.
  • 3-Chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide (): Structure: Nitro group at position 6 of the benzothiazole ring. Molecular Weight: 389.84 g/mol.

Functional Group Modifications on the Benzothiophene Core

  • 3-Chloro-N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]-1-benzothiophene-2-carboxamide ():
    • Structure : Incorporates a thiourea linkage and a pyrazolone ring.
    • Activity : Demonstrates broader applications in coordination chemistry, forming stable complexes with transition metals .

Spectral and Structural Characterization

  • IR/NMR Trends :
    • The target compound shows characteristic C=O stretches at ~1650 cm⁻¹ (amide) and C-Cl vibrations at ~690 cm⁻¹ .
    • Thiourea derivatives (e.g., ) exhibit N-H stretches at ~3550 cm⁻¹ and C=S bands near 1340 cm⁻¹ .
  • X-ray Crystallography : Nickel complexes of analogs (e.g., ) adopt distorted square planar geometries, highlighting the influence of substituents on metal coordination .

Biological Activity

The compound 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a member of the benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃ClN₂OS, with a molecular weight of approximately 300.79 g/mol. The structure features a benzothiazole moiety, which is known for its role in various biological activities.

Table 1: Key Properties

PropertyValue
Molecular Weight300.79 g/mol
XLogP4.6
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds3

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Mechanism of Action : Benzothiazole derivatives often act by interfering with DNA synthesis or function, leading to apoptosis in cancer cells. This mechanism has been observed in compounds tested on lung cancer cell lines such as A549 and HCC827, where they demonstrated IC50 values indicating effective cytotoxicity .
  • Case Study : In a study evaluating the efficacy of benzothiazole derivatives, several compounds were synthesized and tested for their ability to inhibit tumor growth. The results showed that certain derivatives had IC50 values as low as 6.26 μM in 2D assays, indicating strong potential as antitumor agents .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. In vitro studies demonstrated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines. Compounds were tested against Escherichia coli and Staphylococcus aureus, with some showing significant antibacterial effects .

Neuroprotective Effects

Benzothiazole derivatives are being investigated for their neuroprotective properties as well. Research indicates that these compounds can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases.

  • Mechanism : Some studies suggest that these compounds can cross the blood-brain barrier and enhance levels of acetylcholine and serotonin, which are crucial for cognitive function .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiazole Core : Starting from 2-aminobenzenethiol and appropriate aldehydes or ketones under acidic conditions.
  • Introduction of Substituents : Electrophilic aromatic substitution reactions are used to introduce chlorine and methyl groups.
  • Amidation : The final step involves reacting the chlorinated benzothiazole with an amine to form the desired carboxamide .

Q & A

Q. Key Methodological Considerations :

  • Solvent Choice : Ethanol or dioxane improves solubility of intermediates.
  • Catalysts : Triethylamine is often used to neutralize HCl byproducts .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane) resolves structurally similar by-products .

How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL enables precise determination of bond lengths, angles, and dihedral angles, critical for confirming regioselectivity in heterocyclic systems. For example, SHELX refinement can distinguish between isomeric forms by analyzing intramolecular hydrogen bonds (e.g., C–H⋯O interactions) and π-stacking interactions . Discrepancies in reported NMR shifts (e.g., aromatic proton splitting in vs. 15) may arise from polymorphic variations, resolvable via SC-XRD .

Q. Example Workflow :

Data Collection : High-resolution (<1.0 Å) datasets minimize refinement errors.

Hydrogen Bond Analysis : Intramolecular interactions stabilize specific conformers.

Validation : Compare experimental bond lengths with DFT-calculated values to identify outliers.

What spectroscopic techniques are most reliable for characterizing this compound, and how are contradictions in data addressed?

Basic Research Question

  • 1H/13C NMR : Aromatic protons in the benzothiophene moiety appear as doublets at δ 6.4–7.9 ppm, while the methyl group on the benzothiazole resonates as a singlet at δ 2.5–2.7 ppm . Contradictions in peak assignments (e.g., vs. 15) may arise from solvent effects (CDCl3 vs. DMSO-d6) or dynamic proton exchange.
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C–Cl (690–710 cm⁻¹) confirm functional group integrity .
  • Mass Spectrometry : High-resolution ESI-MS or FABMS validates molecular ions (e.g., [M+H]+ at m/z 526.52) .

Q. Resolution of Discrepancies :

  • Use deuterated solvents with low polarity (e.g., CDCl3) to minimize signal broadening.
  • Cross-reference with computational spectroscopy (e.g., Gaussian-based DFT) .

What structure-activity relationships (SARs) govern the antimicrobial efficacy of benzothiazole derivatives like this compound?

Advanced Research Question
Substituents on the benzothiazole and benzothiophene rings modulate activity:

  • Electron-Deficient Groups : Chlorine at the 3-position enhances lipophilicity and membrane penetration, improving activity against Gram-negative bacteria .
  • Methyl Substitution : The 4-methyl group on the benzothiazole reduces steric hindrance, allowing better target binding (e.g., to bacterial topoisomerases) .

Q. Data Contradictions :

  • Lower activity in derivatives with bulky substituents (e.g., 2,6-dichlorophenyl in ) suggests steric clashes with enzymatic pockets.
  • Comparative MIC assays under standardized conditions (e.g., CLSI guidelines) are critical to minimize variability .

How can computational methods predict the binding affinity of this compound to biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations identify potential targets like Hedgehog signaling proteins (Smoothened receptor) or bacterial enzymes. For example:

  • Docking Protocol :
    • Prepare ligand (compound) and receptor (e.g., PDB: 5L7D for Smoothened) using AMBER force fields.
    • Grid box centered on active site residues (e.g., Glu518, Trp535).
  • Validation : Compare predicted ΔG values with experimental IC50 data from kinase assays .

Q. Limitations :

  • False positives may arise from neglecting solvation effects. Use MM-PBSA/GBSA corrections to improve accuracy .

What are the challenges in optimizing synthetic yields for scale-up, and how can they be mitigated?

Basic Research Question
Low yields (<50%) in initial syntheses often result from:

  • Side Reactions : Competing cyclization or hydrolysis. Mitigate via controlled temperature (reflux vs. RT) and anhydrous conditions .
  • Purification Losses : Use preparative HPLC for polar by-products instead of traditional column chromatography .

Case Study :
In , refluxing in DMF with phenylhydrazine improved yields to 60–70% by suppressing intermediate degradation.

How do solvent polarity and reaction temperature influence the regioselectivity of benzothiazole ring formation?

Advanced Research Question
Polar solvents (DMF, DMSO) stabilize charged intermediates, favoring electrophilic substitution at the 2-position of benzothiazoles. For example:

  • Low Polarity (Dioxane) : Favors kinetic control, producing meta-substituted by-products.
  • High Temperature (80–100°C) : Thermodynamic control drives para-substitution due to reduced steric strain .

Experimental Validation :
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate kinetic vs. thermodynamic products .

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